molecular formula C15H13NO5S B2605926 Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate CAS No. 888412-84-8

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate

Cat. No.: B2605926
CAS No.: 888412-84-8
M. Wt: 319.33
InChI Key: HFPLXUAQRXAFES-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of a dioxine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate typically involves multiple steps. One common route starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxine core, which is then functionalized to introduce the carboxamido and thiophene groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The use of high-throughput screening and optimization techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved can vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
  • Methyl 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
  • 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Uniqueness

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-19-15(18)10-4-7-22-14(10)16-13(17)9-2-3-11-12(8-9)21-6-5-20-11/h2-4,7-8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPLXUAQRXAFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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